4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring, further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of appropriate precursors, such as amidoximes or isatoic anhydrides, in the presence of a base like sodium hydroxide (NaOH) and a solvent like dimethyl sulfoxide (DMSO) at ambient temperature.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropylamine or cyclopropyl halides under suitable reaction conditions.
Attachment to the Aniline Moiety: The final step involves the attachment of the oxadiazole ring to the aniline group, which can be achieved through various coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the aniline ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitroaniline derivatives, nitroso compounds, and other oxidized forms.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Halogenated anilines, alkylated anilines, and other substituted derivatives.
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is structurally similar to other oxadiazole-containing compounds, such as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine and 4-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine. its unique combination of the cyclopropyl group and the aniline moiety sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
4-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Properties
CAS No. |
925605-77-2 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-5-3-8(4-6-9)11-14-13-10(15-11)7-1-2-7/h3-7H,1-2,12H2 |
InChI Key |
PPWGJWUINVPOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)N |
Purity |
95 |
Origin of Product |
United States |
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